Methyl 4-acetylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-acetylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetylating agents. One common method includes the acetylation of piperidine-4-carboxylate using acetic anhydride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-acetylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-acetylpiperidine-4-carboxylate can be compared with other piperidine derivatives:
Piperidine: The parent compound, used widely in organic synthesis.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 4-acetylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(8(12)13-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
URLZADMXWAJFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
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